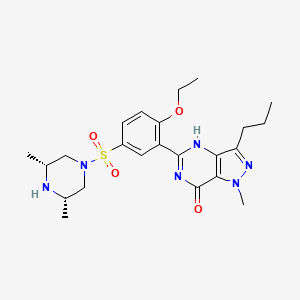

Berberine sulphate

Overview

Description

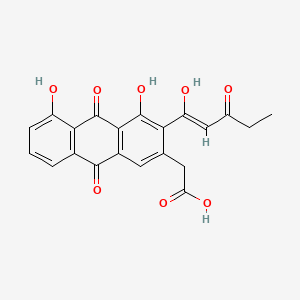

Berberine sulphate is a naturally occurring isoquinoline alkaloid derived from various plants, including Coptis chinensis and Berberis species. It is known for its broad-spectrum biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound is particularly valued for its high water solubility, making it suitable for both oral and injectable formulations.

Mechanism of Action

Target of Action

Berberine sulphate has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . Additionally, the protein FtfL (formate tetrahydrofolate ligase), a key enzyme in C1 metabolism, has been identified as a molecular target of berberine in Peptostreptococcus anaerobius .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMPK, NF-κB, SIRT-1, HIF-1α, PI3K, Akt, JAK-2, Ca 2+ channels, and endoplasmic reticulum stress . It also inhibits the growth of several CRC-driving bacteria, especially Peptostreptococcus anaerobius, by targeting FtfL .

Biochemical Pathways

This compound affects various biochemical pathways. It shows anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also influences cholesterol metabolism, thereby potentially ameliorating dyslipidemias and atherosclerosis . Furthermore, it modulates liver lipid production and clearance by regulating cellular targets such as cluster of differentiation 36 (CD36), acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), scavenger receptor class B type 1 (SR-BI), low-density lipoprotein receptor (LDLR), and ATP-binding cassette transporter A1 (ABCA1) .

Pharmacokinetics

Orally administered berberine undergoes extensive metabolism (approximately 43.5% is metabolized in the enterocytes) due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . Berberine is metabolized in the body by metabolic pathways (such as demethylation, glucuronidation) to thalifendine, berberrubine, jatrorrhizine, and demethyleneberberin .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . It also decreases blood pressure by reducing cholesterol via several mechanisms . Furthermore, it maintains vascular function by targeting proteins such as endothelial nitric oxide synthase (eNOS) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the gut microbiota is a target of berberine, and the microbiota metabolizes berberine to active metabolites . Demethylated metabolites of berberine may also directly influence short-chain fatty acid (SCFA) metabolism, or be further absorbed and conjugated to reach the systemic circulation and exert global effects .

Biochemical Analysis

Biochemical Properties

Berberine sulphate interacts with various enzymes, proteins, and other biomolecules. It has been reported to have anticancer activity based on many biochemical pathways, especially its proapoptotic and anti-inflammatory activity . This compound also inhibits the proliferation of various types of cancer cells and impedes invasion and metastasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit toxins and bacteria, including Helicobacter pylori, protect the intestinal epithelial barrier from injury, and ameliorate liver injury . This compound also exerts its effects by activating AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy balance, improving glucose, lipid metabolism, body weight, and insulin response .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Temporal Effects in Laboratory Settings

This compound is poorly bioavailable, as low as 5% even in laboratory settings . This compound at low doses (12.5–50 μM) is concentrated in mitochondria and promotes G1 arrest. In contrast, higher doses (over 50 μM) result in cytoplasmic and nuclear berberine accumulation, and G2 arrest .

Dosage Effects in Animal Models

In animal models, this compound has shown significant memory-improving activities with multiple mechanisms, such as anti-inflammation, anti-oxidative stress, cholinesterase (ChE) inhibition and anti-amyloid effects . The absolute bioavailability of berberine was 0.37 ± 0.11% .

Metabolic Pathways

This compound is involved in various metabolic pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Transport and Distribution

This compound is a yellow solid, with a melting point of 145.1–146.7°C; it is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents . The bioavailability of berberine organic acid salts, especially berberine fumarate and berberine succinate, is higher than that of berberine hydrochloride .

Subcellular Localization

After endocytosis, the subcellular localization of the this compound was analyzed. To explore the mitochondrial targeting of berberine after the lysosomal capture of this compound in A549 cells, fluorescence imaging assays were performed . This compound could lead to mitochondria-mediated cell apoptosis by regulating mitochondrial fission and dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of berberine sulphate typically involves the following steps:

Extraction of Crude Berberine: Crude berberine is extracted from plant sources using solvents like ethanol or methanol.

Purification: The crude extract is purified by dissolving it in water at temperatures between 80 to 95°C, followed by filtration using activated carbon to remove impurities.

Sulphation: The purified berberine solution is then reacted with dilute sulphuric acid at 70 to 95°C for 3 to 5 hours. This reaction results in the formation of berberine hydrogen sulphate.

Neutralization and Recrystallization: The hydrogen sulphate is neutralized with sodium hydroxide to a pH of 7 to 8, followed by recrystallization using ethanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced filtration techniques enhances the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants, leading to the formation of various oxidized derivatives.

Reduction: It can also be reduced to dihydroberberine, which has different pharmacokinetic properties.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but often involve acidic or basic catalysts.

Major Products:

Oxidized Derivatives: These include compounds like berberrubine.

Reduced Forms: Dihydroberberine is a major product of reduction.

Substituted Compounds: Various substituted berberine derivatives are formed depending on the reaction conditions.

Scientific Research Applications

Berberine sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for synthesizing other isoquinoline alkaloids and for studying reaction mechanisms.

Biology: this compound is employed in cell culture studies to investigate its effects on cellular processes, including apoptosis and autophagy.

Medicine: It has been extensively studied for its therapeutic potential in treating conditions like diabetes, cardiovascular diseases, and cancer. Its anti-inflammatory and antioxidant properties are of particular interest.

Industry: this compound is used in the formulation of pharmaceuticals, dietary supplements, and as a natural dye in the textile industry

Comparison with Similar Compounds

- Jatrorrhizine: Known for its antimicrobial properties.

- Coptisine: Used for its anti-inflammatory and antipyretic effects.

- Palmatine: Exhibits similar pharmacological activities but with different potency and bioavailability .

Berberine sulphate stands out due to its unique combination of high solubility, broad-spectrum activity, and therapeutic potential, making it a valuable compound in various fields of research and industry.

Properties

CAS No. |

316-41-6 |

|---|---|

Molecular Formula |

C20H18NO8S- |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate |

InChI |

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

JISRTQBQFQMSLG-UHFFFAOYSA-L |

SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] |

Appearance |

Solid powder |

Color/Form |

YELLOW CRYSTALS |

| 316-41-6 | |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI3-61947, Berberal, Berberin sulfate, Berberine sulfate, Berberine sulphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)

![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)